(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride
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Overview
Description
(2,2-Difluorospiro[22]pentan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is a fluorinated spiro compound, which means it contains a spirocyclic structure with fluorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride typically involves the fluorination of a spirocyclic precursor. One common method is the difluorocyclopropanation of (2-methylene cyclopropyl)methanol, followed by subsequent functional group transformations . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms or other functional groups with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spiro compounds with different functional groups.
Scientific Research Applications
(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorospiro[2.2]pentan-1-yl derivatives: These compounds share the spirocyclic structure and fluorine substitution pattern, making them structurally similar to (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride.
2,2-Difluorocyclopropyl derivatives: These compounds have a similar fluorinated cyclopropyl moiety, which imparts similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure combined with the presence of fluorine atoms. This combination imparts unique chemical and physical properties, such as high stability, lipophilicity, and the ability to form strong interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4(3-9)5(6)1-2-5;/h4H,1-3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDQBGZRIFZKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344681-18-9 |
Source
|
Record name | {2,2-difluorospiro[2.2]pentan-1-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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